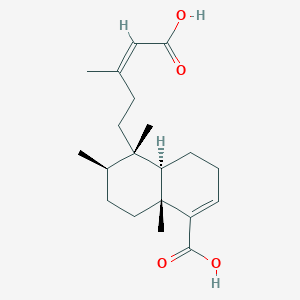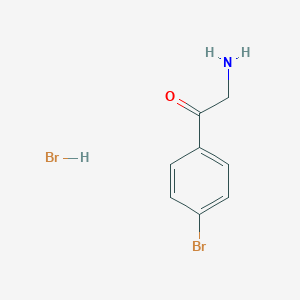
2-Amino-1-(4-bromophenyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a chemical compound that is of interest in various synthetic applications. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their synthesis, which can be informative for understanding the broader context of brominated synthetic intermediates.
Synthesis Analysis
The synthesis of brominated compounds, such as 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), involves the reaction of a precursor with HBr at elevated temperatures. This process, as described in the synthesis of BEA, results in a high yield of the target compound with a purity greater than 95% . This method could potentially be adapted for the synthesis of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which can significantly influence the reactivity and physical properties of the molecule. The papers provided do not directly analyze the molecular structure of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, but they do discuss related brominated compounds, suggesting that similar analytical techniques could be applied to determine the structure of this compound.
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in the synthesis of more complex molecules. For example, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is converted to another compound by treatment with hydrobromic acid, which is then used in the synthesis of analogues of folic acid . Similarly, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol is used as an intermediate in the synthesis of a new adrenergic agent . These examples demonstrate the versatility of brominated compounds in chemical reactions, which could also apply to 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. The provided papers do not offer direct information on the properties of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide. However, the high purity of synthesized brominated compounds, as mentioned in the synthesis of BEA, suggests that careful control of synthesis conditions can lead to compounds with desirable properties . The reactivity of the bromine atom also implies that such compounds may participate in a variety of chemical reactions, which could be explored for 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis and identification of brominated compounds have been explored in studies where test purchases and analytical techniques confirmed the identity of substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), suggesting a methodological framework applicable to related compounds (Power et al., 2015). These methods include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, which could potentially be applied to study 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.
Structural and Chemical Analysis
Research on hydrogen-bonding patterns in enaminones, including compounds with structural similarities to 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, has shed light on intra- and intermolecular hydrogen bonding that influences the crystalline structure and stability (Balderson et al., 2007). Such studies are crucial for understanding the physical and chemical properties of brominated compounds, which can influence their scientific applications.
Potential Applications and Properties
Brominated compounds have been investigated for their potential in various fields, including the synthesis of novel organic molecules with potential therapeutic applications. For instance, studies on the synthesis of branched tryptamines via domino reactions illustrate the versatility of brominated compounds in organic synthesis, potentially offering pathways for the creation of new pharmaceuticals or materials (Salikov et al., 2017).
Environmental and Safety Considerations
It's worth noting the environmental and safety considerations in the synthesis and handling of brominated compounds, as highlighted in studies regarding their stability and degradation products. Such research is essential for developing safe handling practices and assessing the environmental impact of these chemicals (Texter et al., 2018).
Safety And Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has been noted, with the respiratory system being a target organ . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .
Propriétés
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQYTAJFZFBSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586113 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-bromophenyl)ethanone hydrobromide | |
CAS RN |
151427-13-3 |
Source


|
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


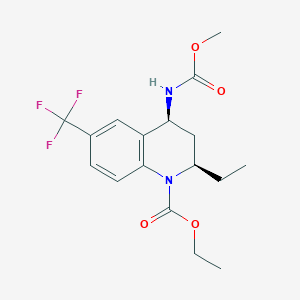
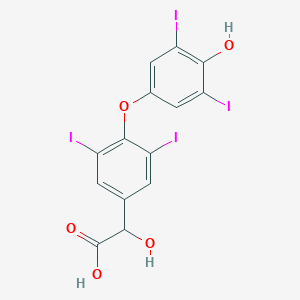
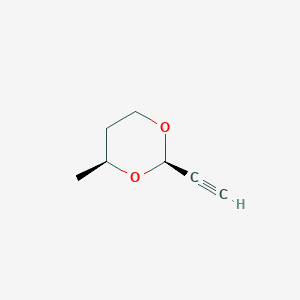
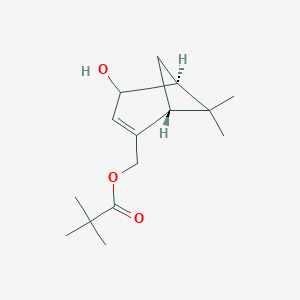

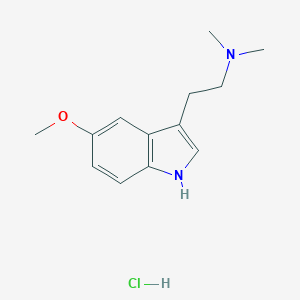
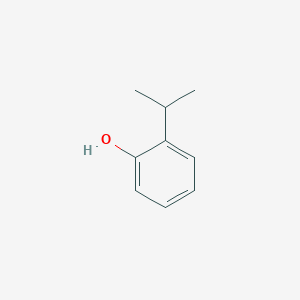
![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)
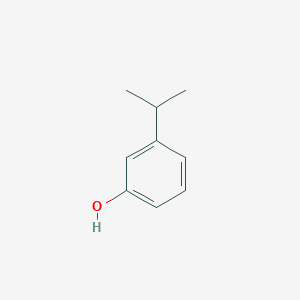
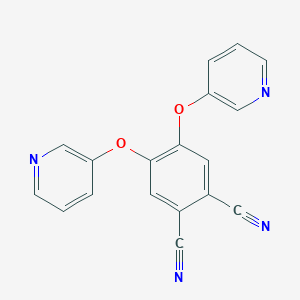
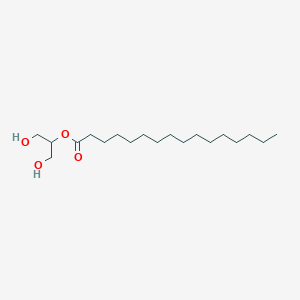
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
